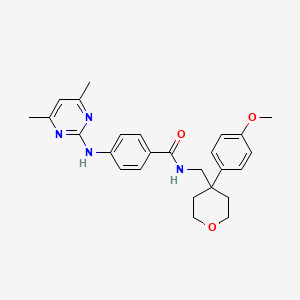

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Beschreibung

This compound features a benzamide core substituted with a 4,6-dimethylpyrimidin-2-yl amino group and a tetrahydro-2H-pyran moiety bearing a 4-methoxyphenyl substituent. Its structural complexity arises from the hybrid architecture of aromatic and alicyclic systems, which may influence conformational stability and target binding.

Eigenschaften

Molekularformel |

C26H30N4O3 |

|---|---|

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |

InChI |

InChI=1S/C26H30N4O3/c1-18-16-19(2)29-25(28-18)30-22-8-4-20(5-9-22)24(31)27-17-26(12-14-33-15-13-26)21-6-10-23(32-3)11-7-21/h4-11,16H,12-15,17H2,1-3H3,(H,27,31)(H,28,29,30) |

InChI-Schlüssel |

NOQOZYQDJCNGJD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthetic route for 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one involves the following steps:

- Glucose and pyridine react in ethanol under an argon atmosphere.

- Acetic acid is added, followed by further heating.

- The concentrated reaction solution is diluted with water and the γ-pyranone is extracted using ethyl acetate.

- The crude product is purified by column chromatography (silica gel) and high-vacuum distillation.

- Finally, recrystallization from hexane yields the target compound . The synthesis route is depicted in Figure 1.

!Synthesis Route Figure 1: Synthesis route for 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

Analyse Chemischer Reaktionen

Reaktionen: Diese Verbindung kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien hängen von der gewünschten Transformation ab. Zum Beispiel

Hauptprodukte: Diese Reaktionen führen zu Derivaten des Pyranonrings, die seine Eigenschaften und Anwendungen verändern.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird aufgrund von Bedenken der Verbraucher über potenzielle negative Auswirkungen synthetischer Farbstoffe als natürliche Alternative zu synthetischen Farbstoffen verwendet.

Biologie: Untersucht auf seine biologischen Aktivitäten, einschließlich antioxidativer Eigenschaften und potenzieller gesundheitlicher Vorteile.

Medizin: Die Forschung untersucht seine Rolle für Gesundheit und Krankheit, obwohl spezifische Anwendungen noch im Entstehen sind.

Industrie: In mehreren Ländern als Lebensmittelfarbstoff zugelassen.

5. Wirkmechanismus

Der genaue Mechanismus, durch den 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-on seine Wirkungen entfaltet, ist noch Gegenstand intensiver Forschung. Es interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen und Signalwegen und beeinflusst so zelluläre Prozesse.

Wirkmechanismus

The exact mechanism by which 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one exerts its effects remains an active area of study. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Benzamide Hybrids

a. [2-(2-((2-Aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl)benzamide] (Compound 6a–6f, )

- Key Differences : The target compound replaces the diphenylpyrimidine group with a 4,6-dimethylpyrimidine and introduces a tetrahydro-2H-pyran-4-ylmethyl linker.

- Implications : The dimethylpyrimidine may enhance metabolic stability compared to diphenyl analogues, while the tetrahydro-2H-pyran group could improve solubility due to its oxygenated ring .

b. N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ()

- Key Differences : Replaces the benzamide with a benzimidazole ring and lacks the tetrahydro-2H-pyran substituent.

- Implications : The benzimidazole moiety may confer stronger hydrogen-bonding interactions, but the absence of the alicyclic linker could reduce membrane permeability .

Compounds with Pyrimidine and Heterocyclic Linkers

a. N-(4-Methoxybenzyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrido[3,2-d]pyrimidin-4-amine ()

- Key Differences : Features a triazole-pyrido-pyrimidine scaffold and a 4-methoxybenzyl group instead of the benzamide-tetrahydro-2H-pyran system.

- Implications : The triazole group enables click chemistry for modular synthesis, but the rigid pyrido-pyrimidine core may limit conformational flexibility compared to the target compound’s benzamide .

b. N-(4-Methoxybenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine ()

- Key Differences : Incorporates a cycloheptapyrimidine ring and trifluoromethyl group instead of the dimethylpyrimidine and benzamide.

Sulfonamide vs. Benzamide Derivatives

a. 4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide ()

- Key Differences : Replaces benzamide with a sulfonamide group.

- Implications : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15–17), affecting ionization and solubility under physiological conditions .

Table 2: Physicochemical Properties

Research Findings and Implications

- Structural Flexibility : The tetrahydro-2H-pyran group in the target compound may confer better solubility than purely aromatic systems (e.g., diphenylpyrimidines in ) .

- Synthetic Accessibility : Compounds using click chemistry () offer modularity, whereas the target compound’s synthesis may require multi-step coupling of benzamide and pyran intermediates.

- Biological Relevance : Pyrimidine-benzamide hybrids () are often explored as kinase inhibitors; the target compound’s methoxyphenyl group could enhance selectivity for specific isoforms .

Biologische Aktivität

The compound 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 462.55 g/mol. The structure features a pyrimidine ring, a methoxyphenyl group, and a tetrahydrofuran moiety, contributing to its unique biological profile.

Antiviral Activity

Recent studies have suggested that compounds with similar pyrimidine structures exhibit significant antiviral properties. For instance, derivatives containing the 4,6-dimethylpyrimidin-2-yl moiety have shown enhanced activity against various viral infections by inhibiting viral replication processes.

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound Name | EC50 (μM) | Target Virus |

|---|---|---|

| Compound A | 0.20 | TMV |

| Compound B | 0.21 | HIV |

| Compound C | 0.35 | HCV |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that the compound exhibited IC50 values ranging from 0.3 to 1.2 μM, indicating potent cytotoxic effects.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 0.30 |

| HT29 (Colon) | 0.50 |

| A431 (Skin) | 0.40 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

- Signal Transduction Pathways : It modulates pathways such as PI3K/Akt and MAPK, which are essential for cell survival and proliferation.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low toxicity levels in animal models, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.